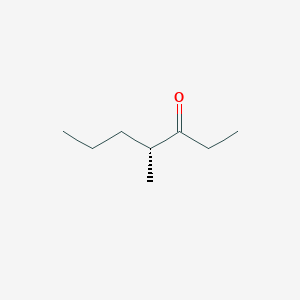
4R-Methylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4R-Methylheptan-3-one is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Applications
Organic Synthesis
4R-Methylheptan-3-one serves as an important solvent and reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing other organic compounds. For instance, it is utilized in the production of other ketones and alcohols through reduction reactions.
Comparison with Similar Compounds
The following table compares this compound with similar compounds:
| Compound | Structure | Key Differences |
|---|---|---|
| 3-Heptanone | C7H14O | Lacks the methyl group at the fourth position. |
| 2-Heptanone | C7H14O | Carbonyl group at the second position. |
| 4-Methyl-2-pentanone | C6H12O | Shorter carbon chain. |
Biological Applications
Insect Pheromone Research
this compound has been studied extensively as an insect pheromone. It plays a crucial role in the communication systems of various ant species and bark beetles, influencing behaviors such as alarm signaling and aggregation.
Case Study: Ant Behavioral Response
A notable study focused on the responses of Atta texana to different enantiomers of this compound. The S-(+)-form elicited a significantly stronger alarm response compared to its counterpart. Field tests demonstrated that worker ants exhibited heightened aggression and alertness upon exposure to the S-(+)-isomer, confirming its effectiveness as an alarm signal .
Medical Applications
Pharmaceutical Investigations
The unique chemical properties of this compound have led to investigations into its potential use in pharmaceuticals. Research has highlighted its potential therapeutic applications due to its biological activity and safety profile at low concentrations. However, toxicological studies indicate that higher doses may pose risks to non-target organisms, necessitating further research into its long-term health impacts .
Industrial Applications
Fragrance and Flavor Production
In the fragrance and flavor industry, this compound is employed for its pleasant aroma profile. It is used in perfumes and flavorings, contributing to the sensory experience of various products.
Toxicological Studies
The safety profile of this compound has been evaluated through various toxicological studies. While generally safe at low concentrations, chronic exposure studies have indicated potential tumorigenic effects at elevated dosages. This underscores the need for careful handling and further investigation into its long-term effects on health .
Table: Toxicological Data Summary
| Study Type | Findings |
|---|---|
| Chronic Exposure | Potential tumorigenic effects observed at high doses. |
| Acute Toxicity | Generally safe at low concentrations; requires caution in handling. |
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(4R)-4-methylheptan-3-one |
InChI |
InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
MVLRILUUXLBENA-SSDOTTSWSA-N |
SMILES isomérico |
CCC[C@@H](C)C(=O)CC |
SMILES canónico |
CCCC(C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















